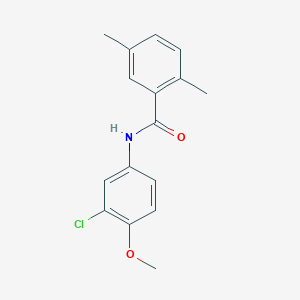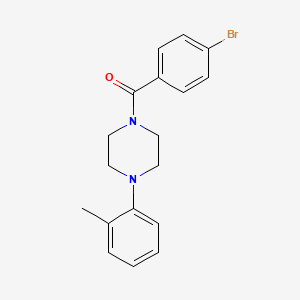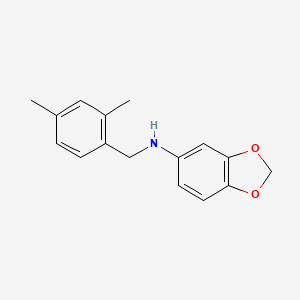
2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained significant interest among researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD-9424 and belongs to the class of compounds known as bromodomain inhibitors. Bromodomain inhibitors are a class of compounds that are known to inhibit the activity of bromodomain proteins, which play a crucial role in the regulation of gene expression.
Mechanism of Action
BRD-9424 exerts its inhibitory effect on BET proteins by binding to the bromodomain pocket of these proteins. This binding prevents the interaction of BET proteins with acetylated histones, which is required for the recruitment of transcriptional machinery to the site of gene transcription. As a result, the expression of genes regulated by BET proteins is downregulated.
Biochemical and Physiological Effects
BRD-9424 has been shown to have a wide range of biochemical and physiological effects. Inhibition of BET proteins by BRD-9424 has been shown to downregulate the expression of genes involved in inflammation, cell proliferation, and differentiation. In addition, BRD-9424 has been shown to induce cell cycle arrest and apoptosis in cancer cells. These effects make BRD-9424 a promising candidate for the development of novel therapeutics for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of BRD-9424 is its high potency and selectivity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various biological processes. However, one of the limitations of BRD-9424 is its limited solubility in water, which can make it challenging to use in some experimental settings.
Future Directions
There are several future directions for the research on BRD-9424. One of the areas of interest is the development of novel therapeutics based on the inhibition of BET proteins. BRD-9424 has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is the development of novel compounds that are structurally related to BRD-9424 but have improved solubility and potency. These compounds could be used as tools for studying the role of BET proteins in various biological processes. Finally, further research is needed to determine the long-term effects of BET inhibition on gene expression and cellular function.
Synthesis Methods
The synthesis of BRD-9424 involves several steps. The first step involves the preparation of 2-(4-bromophenyl) acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to yield the final product, BRD-9424. The synthesis of BRD-9424 has been optimized to yield high purity and high yield.
Scientific Research Applications
BRD-9424 has been shown to have potential applications in scientific research. It has been demonstrated to be a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are known to play a crucial role in the regulation of gene expression. BET proteins are involved in the regulation of a wide range of biological processes, including inflammation, cell proliferation, and differentiation. Inhibition of BET proteins has been shown to have potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and cardiovascular disease.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-12-3-1-11(2-4-12)9-16(19)18-13-5-6-14-15(10-13)21-8-7-20-14/h1-6,10H,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSOFSCYSKLYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-2-(methylthio)-4-(1-piperidinyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5770202.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)

![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)


![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
